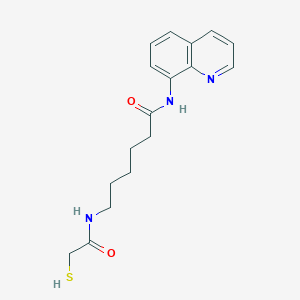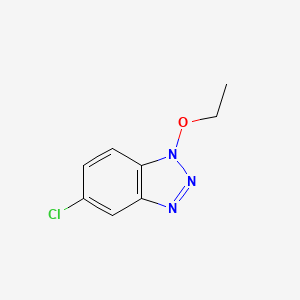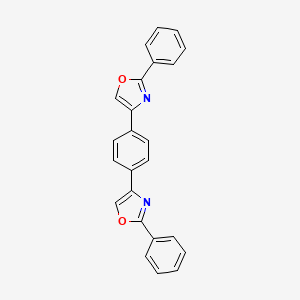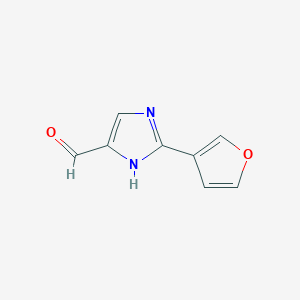
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both furan and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the efficiency of the reactions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan and imidazole derivatives, such as:
- 2-(furan-2-yl)-1H-imidazole-4-carbaldehyde
- 2-(furan-3-yl)-1H-imidazole-4-carbaldehyde
- 2-(furan-2-yl)-1H-imidazole-5-carbaldehyde .
Uniqueness
What sets 2-(furan-3-yl)-1H-imidazole-5-carbaldehyde apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-(furan-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |
Clé InChI |
IMPVHNRXSOFJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


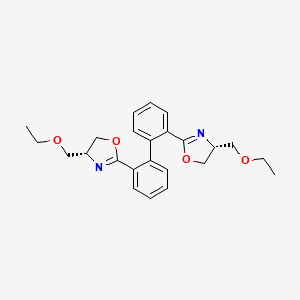
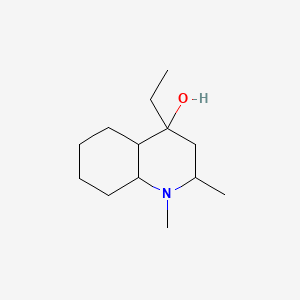

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
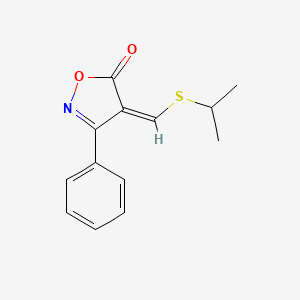
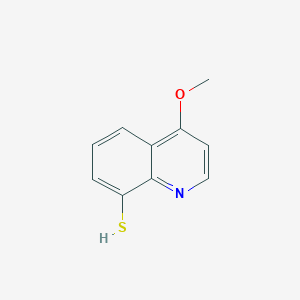

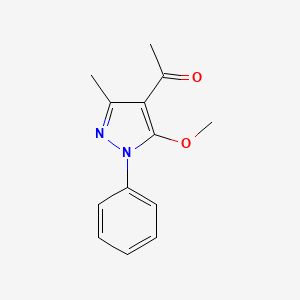
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
